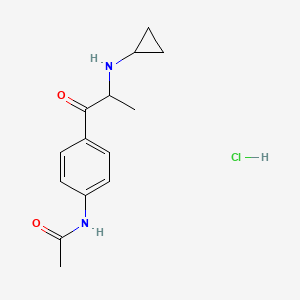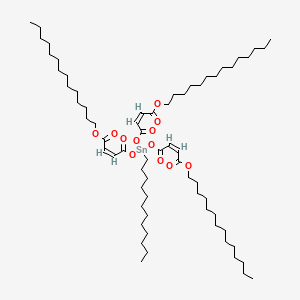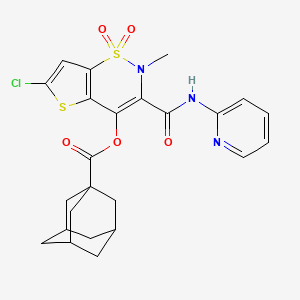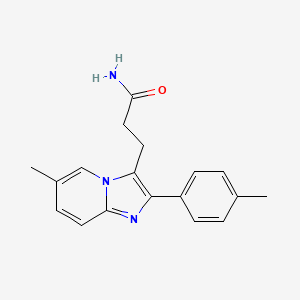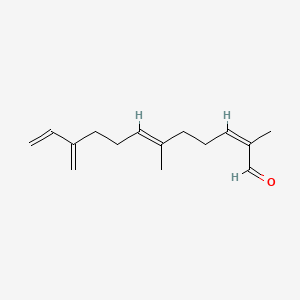
1-Propanone, 3-(4-morpholinyl)-1-(10H-phenothiazin-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 3-(4-morpholinyl)-1-(10H-phenothiazin-2-yl)- is a complex organic compound that features a phenothiazine core, a morpholine ring, and a propanone group. Compounds with phenothiazine structures are often studied for their pharmacological properties, including antipsychotic and antiemetic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(4-morpholinyl)-1-(10H-phenothiazin-2-yl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine with sulfur.
Attachment of the Propanone Group: This step might involve Friedel-Crafts acylation using propanoyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Morpholine Ring: This can be done through nucleophilic substitution reactions where a morpholine derivative is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 3-(4-morpholinyl)-1-(10H-phenothiazin-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenothiazine core or the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Could be used in the synthesis of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Propanone, 3-(4-morpholinyl)-1-(10H-phenothiazin-2-yl)- would likely involve interactions with specific molecular targets such as enzymes or receptors. The phenothiazine core is known to interact with dopamine receptors, which could explain some of its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: A phenothiazine derivative used as an antipsychotic.
Promethazine: Another phenothiazine derivative with antiemetic properties.
Morphine: Contains a morpholine ring and is used as an analgesic.
Uniqueness
1-Propanone, 3-(4-morpholinyl)-1-(10H-phenothiazin-2-yl)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other phenothiazine or morpholine derivatives.
Propriétés
Numéro CAS |
89516-43-8 |
|---|---|
Formule moléculaire |
C19H20N2O2S |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
3-morpholin-4-yl-1-(10H-phenothiazin-2-yl)propan-1-one |
InChI |
InChI=1S/C19H20N2O2S/c22-17(7-8-21-9-11-23-12-10-21)14-5-6-19-16(13-14)20-15-3-1-2-4-18(15)24-19/h1-6,13,20H,7-12H2 |
Clé InChI |
HWNUILOLMIBHAJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCC(=O)C2=CC3=C(C=C2)SC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



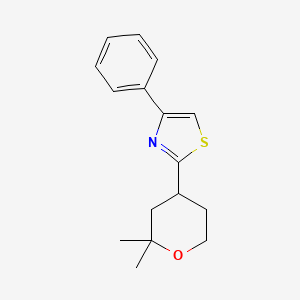

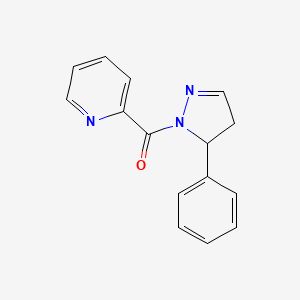

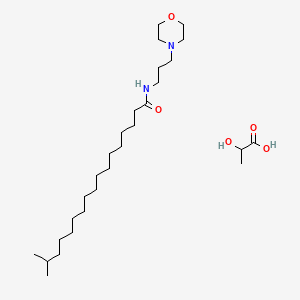
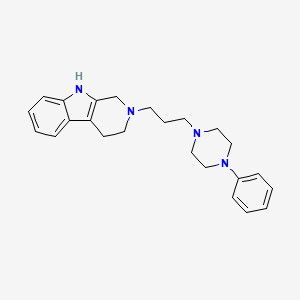
![2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid](/img/structure/B12730128.png)
